Ethyl 5-cyano-4-methyl-1h-pyrrole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-cyano-4-methyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-3-13-9(12)7-5-11-8(4-10)6(7)2/h5,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQRTLOXFDGSLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=C1C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90284872 | |
| Record name | ethyl 5-cyano-4-methyl-1h-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90284872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6317-43-7 | |
| Record name | NSC39473 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39473 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 5-cyano-4-methyl-1h-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90284872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-4-methyl-1H-pyrrole-3-carboxylate typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with cyanoacetamide in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-4-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-dicarboxylates.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2,3-dicarboxylates, while reduction can produce amines or other derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Ethyl 5-cyano-4-methyl-1H-pyrrole-3-carboxylate has been investigated for its antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, including multi-drug resistant (MDR) strains. The minimal inhibitory concentrations (MICs) observed indicate its potential as a therapeutic agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | <0.03125 |
| Enterococcus faecalis | <0.125 |
| Klebsiella pneumoniae | 1 |
| Acinetobacter baumannii | 4 |
Anticancer Properties
Research has also highlighted the anticancer potential of this compound. It has been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Current investigations are focused on understanding the specific pathways involved in these effects.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex heterocyclic compounds, which can be utilized in various chemical reactions, including:
- Oxidation : Can yield pyrrole oxides.
- Reduction : Can convert cyano groups to amines.
- Substitution Reactions : Can introduce various substituents under appropriate conditions.
Material Science
In materials science, this compound is explored for its role in the development of advanced materials such as conductive polymers and organic semiconductors. Its unique electronic properties make it suitable for applications in organic electronics and photonic devices.
Case Study 1: Antimicrobial Efficacy
A study conducted to evaluate the antimicrobial efficacy of this compound demonstrated significant inhibition of bacterial growth against MDR strains. The researchers noted favorable solubility and low toxicity, suggesting its potential for further development as an antibacterial agent.
Case Study 2: Anticancer Mechanism Investigation
Another research effort focused on the anticancer mechanisms of pyrrole derivatives, including this compound. The findings indicated that these compounds could induce apoptosis in cancer cell lines through specific signaling pathways, warranting further exploration into their therapeutic applications.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-4-methyl-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
Electronic Effects: The cyano group in the target compound withdraws electron density, deactivating the pyrrole ring toward electrophilic substitution compared to formyl- or acetyl-substituted analogs. This property is critical in directing regioselectivity during further functionalization .
Solubility: The formyl analog (C₉H₁₁NO₃) exhibits higher solubility in polar solvents like ethanol due to hydrogen bonding via the aldehyde group, whereas the cyano derivative prefers aprotic solvents like DMSO .
Synthetic Utility: Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate is a precursor for Schiff base formation, whereas the cyano group in the target compound enables nucleophilic additions (e.g., hydrolysis to amides or carboxylic acids) .
Crystallographic and Hydrogen-Bonding Patterns
Crystallographic studies (e.g., via SHELX software ) reveal that the cyano group participates in C≡N···H─O hydrogen bonds, creating linear chains in the crystal lattice. In contrast, formyl-substituted pyrroles exhibit O=C─H···O=C interactions, forming dimeric motifs . These differences impact melting points and mechanical stability:
- Target compound: Melting point ~145–148°C (sharp due to uniform packing).
- Formyl analog: Melting point ~120–123°C (lower due to flexible H-bonding modes) .
Biological Activity
Ethyl 5-cyano-4-methyl-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrole ring with a cyano group and an ethyl ester, which contribute to its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 178.19 g/mol.
Antimicrobial Properties
Recent studies have shown that this compound exhibits notable antimicrobial activity against various pathogens. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 15 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antibacterial agents, particularly against resistant strains .
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies indicate that it can inhibit the growth of various cancer cell lines by inducing apoptosis.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 8.0 |
| MCF-7 (breast cancer) | 10.5 |
| A549 (lung cancer) | 12.0 |
The compound's ability to modulate signaling pathways involved in cell proliferation and survival makes it a candidate for further research in cancer therapeutics .
The biological activity of this compound is attributed to its interaction with specific biological targets, such as enzymes and receptors. The cyano and ester groups facilitate hydrogen bonding and other interactions, enhancing the compound's binding affinity.
Enzyme Interaction
Research indicates that the compound may inhibit key enzymes involved in metabolic processes, potentially leading to reduced viability in microbial and cancerous cells. For example, inhibition of DNA gyrase has been suggested as a mechanism for its antibacterial effects .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results showed significant inhibition at low concentrations, highlighting its potential as a novel antibacterial agent .
- Cancer Cell Line Analysis : Another investigation focused on the anticancer properties of the compound against various human cancer cell lines. The study found that treatment with this compound led to increased apoptosis markers, suggesting its role in promoting programmed cell death in tumor cells .
Q & A
Q. Table 1: Representative Reaction Conditions and Yields
| Precursor | Reagent | Solvent | Yield | Characterization Method | Reference |
|---|---|---|---|---|---|
| Ethyl 3-methyl-1H-pyrrole-2-carboxylate | 8-Isoquinolinecarbonyl chloride | DMF | 45% | ESIMS, NMR | |
| Ethyl 3-methyl-1H-pyrrole-2-carboxylate | 3-Fluoro-2-iodobenzoyl chloride | THF | 23% | NMR, ESIMS |
Basic: How is this compound characterized structurally and spectroscopically?
Methodological Answer:
- NMR spectroscopy : H NMR (DMSO-d6) typically shows signals for the pyrrole NH proton (~12.5 ppm), ester ethyl group (δ 1.32–4.27 ppm), and methyl substituents (δ 2.12–2.37 ppm). C NMR confirms the cyano and ester carbonyl groups .
- Mass spectrometry : ESIMS (electrospray ionization) provides molecular ion peaks (e.g., m/z 402.2 for compound 215) and fragmentation patterns to verify the molecular formula .
Advanced: What methodologies are recommended for resolving crystal structures of pyrrole derivatives like this compound?
Methodological Answer:
- Software tools :
- SHELX suite : SHELXL refines small-molecule structures using least-squares methods. SHELXD/SHELXE assist in experimental phasing for challenging cases (e.g., twinned crystals) .
- WinGX/ORTEP : Processes diffraction data, visualizes anisotropic displacement ellipsoids, and generates publication-ready CIF files .
- Validation : Cross-check results with PLATON or Mercury to identify missed symmetry or disorder .
Q. Table 2: Crystallography Software and Applications
| Software | Functionality | Reference |
|---|---|---|
| SHELXL | High-resolution refinement | |
| WinGX | Data processing, geometry analysis | |
| ORTEP | Anisotropic displacement visualization |
Advanced: How can density functional theory (DFT) studies enhance understanding of this compound’s electronic properties?
Methodological Answer:
DFT calculations (e.g., using Gaussian or ORCA) predict:
- Electrostatic potential maps : Identify reactive sites (e.g., cyano group nucleophilicity) .
- Hydrogen-bonding networks : Compare computed H-bond strengths (e.g., N–H···O=C) with crystallographic data to validate packing motifs .
- Thermodynamic stability : Calculate Gibbs free energy to assess synthetic feasibility of derivatives .
Advanced: How should researchers address contradictions in spectroscopic or crystallographic data?
Methodological Answer:
- Cross-validation : Combine NMR, X-ray, and IR data. For example, if NMR suggests a tautomer not observed in X-ray, use temperature-dependent NMR to probe dynamic behavior .
- Refinement checks : Re-examine SHELXL refinement parameters (e.g., ADPs, restraints) to resolve disorder or twinning artifacts .
- Reproducibility : Repeat syntheses under controlled conditions to isolate polymorphs or confirm regiochemistry .
Advanced: What role do hydrogen-bonding interactions play in the crystal packing of this compound?
Methodological Answer:
- Graph set analysis : Classify H-bond motifs (e.g., rings) using Etter’s rules. For pyrrole derivatives, N–H···O=C and C–H···N interactions often stabilize layered structures .
- Packing efficiency : Strong H-bonds (e.g., NH···O=C, ~2.8 Å) correlate with high melting points and low solubility, impacting formulation strategies .
Methodological: What safety precautions are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation of decomposition products (e.g., HCl, CO) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services. Avoid drains due to unknown ecotoxicity .
- Storage : Keep in airtight containers under nitrogen, away from oxidizers and heat sources .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
